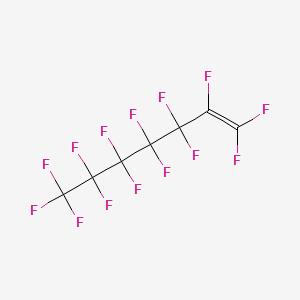

perfluoroheptene-1

Description

The exact mass of the compound Perfluorohept-1-ene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality perfluoroheptene-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about perfluoroheptene-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAVUOSPHHTNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188998 | |

| Record name | Perfluorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-63-5 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,7-Tetradecafluoro-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohept-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Perfluoroheptene-1

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic routes to perfluoroheptene-1 (C₇F₁₄), a valuable fluorinated building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Perfluoroheptene-1

Perfluoroheptene-1, also known as 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-1-heptene, is a seven-carbon perfluorinated alkene.[1][2] Its unique electronic properties, conferred by the high electronegativity of fluorine atoms, and the presence of a reactive double bond make it a versatile intermediate in organic synthesis. The introduction of perfluorinated moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will focus on the most practical and scalable synthetic strategies for obtaining this important compound.

Core Synthesis Strategy: A Two-Stage Approach

The most prevalent and scalable approach to the synthesis of perfluoroheptene-1 involves a two-stage process. This strategy first builds the saturated seven-carbon perfluorinated backbone and then introduces the terminal double bond through an elimination reaction.

Stage 1: Construction of the Perfluoroheptane Backbone via Telomerization

Telomerization is a controlled polymerization process that allows for the formation of low molecular weight polymers or oligomers.[3][4] In the context of perfluoroheptene-1 synthesis, the telomerization of tetrafluoroethylene (TFE) with a suitable telogen (chain transfer agent) is the method of choice for constructing the C₇ perfluorinated chain.

A common and effective telogen for this purpose is elemental iodine (I₂), which leads to the formation of α,ω-diiodoperfluoroalkanes.[5] The reaction proceeds via a free-radical mechanism, typically initiated thermally or with a radical initiator.

Reaction Pathway: Telomerization of TFE with Iodine

Caption: General scheme for the telomerization of tetrafluoroethylene with iodine.

The distribution of the resulting diiodoperfluoroalkane telomers (I(CF₂)nI) can be controlled by adjusting the reaction conditions, such as the molar ratio of TFE to iodine, temperature, and pressure. To obtain the desired seven-carbon precursor, it is necessary to perform a subsequent telomerization of a shorter diiodoperfluoroalkane with TFE. A more direct route to a seven-carbon chain involves the telomerization of TFE with a perfluoroalkyl iodide, such as perfluoroethyl iodide (C₂F₅I), to yield a mixture of perfluoroalkyl iodides of varying chain lengths, from which the C₇ fraction can be isolated.[3]

Stage 2: Formation of the Terminal Alkene via Dehalogenation

Once the saturated seven-carbon perfluorinated backbone with suitable leaving groups is synthesized, the terminal double bond of perfluoroheptene-1 is introduced via an elimination reaction. When starting from a 1,2-diiodoperfluoroheptane precursor, a dehalogenation reaction is employed. This reaction is typically mediated by a reducing metal, with zinc powder being a common and effective choice.[6]

Reaction Pathway: Deiodination of 1,2-Diiodoperfluoroheptane

Sources

- 1. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 4. One-Pot Formal Carboradiofluorination of Alkenes: A Toolkit for Positron Emission Tomography Imaging Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1422211B1 - Process for manufacturing diiodoperfluoroalkanes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetradecafluoro-1-heptene: Properties, Reactivity, and Applications

This guide offers a comprehensive technical overview of tetradecafluoro-1-heptene (C₇F₁₄), a perfluorinated alkene of significant interest to researchers, scientists, and drug development professionals. Its unique electronic and structural properties make it a valuable building block in the synthesis of advanced materials and complex fluorinated molecules. This document provides an in-depth analysis of its physicochemical characteristics, chemical reactivity, and diverse applications, supported by experimental insights and authoritative references.

Molecular Structure and Physical Properties

Tetradecafluoro-1-heptene is a seven-carbon olefin where all hydrogen atoms have been substituted by fluorine. This high degree of fluorination imparts exceptional properties, including high thermal stability, chemical inertness, and low surface energy.

The key physical and chemical properties of tetradecafluoro-1-heptene are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇F₁₄ | |

| Molecular Weight | 350.05 g/mol | |

| CAS Number | 355-63-5 | |

| Boiling Point | 80 °C | [1] |

| Density | 1.875 g/cm³ (estimate) | [1] |

| Refractive Index | 1.279 | [1] |

| LogP (octanol/water) | 5.168 (calculated) | [2] |

| Water Solubility | 2.69 x 10⁻⁶ mg/L (calculated) | [2] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of tetradecafluoro-1-heptene.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful analytical tool for characterizing fluorinated compounds. The chemical shifts and coupling constants provide detailed information about the electronic environment of each fluorine atom.

Caption: General mechanism of nucleophilic addition to tetradecafluoro-1-heptene.

This reactivity allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis.

Polymerization

Tetradecafluoro-1-heptene can undergo polymerization to form fluoropolymers with unique properties. Both radical and anionic polymerization methods can be employed.

-

Radical Polymerization: This can be initiated by thermal or photochemical decomposition of a radical initiator. The resulting polymers are often used in coatings and specialty materials due to their high thermal and chemical stability.

-

Anionic Polymerization: The electron-deficient nature of the double bond also allows for anionic polymerization, which can lead to polymers with well-defined microstructures. [3]

Applications in Research and Development

The unique properties of tetradecafluoro-1-heptene and other fluorinated alkenes make them valuable in several high-tech fields.

Drug Development

The incorporation of fluorine or fluoroalkyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. [4]Fluorinated building blocks like tetradecafluoro-1-heptene can be used to synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The fluoroalkene moiety can act as a metabolically stable isostere of a peptide bond. [4]

Materials Science

The polymerization of tetradecafluoro-1-heptene and its copolymerization with other monomers lead to the formation of high-performance fluoropolymers. These materials exhibit:

-

Excellent thermal stability

-

High chemical resistance

-

Low surface energy , leading to hydrophobic and oleophobic properties

-

Low refractive index

These properties make them suitable for applications in advanced coatings, membranes, and specialty elastomers. [5]

Experimental Protocols

¹⁹F NMR Spectroscopy of Perfluoroalkenes

Objective: To obtain a high-resolution ¹⁹F NMR spectrum of a perfluoroalkene like tetradecafluoro-1-heptene for structural verification.

Materials:

-

Tetradecafluoro-1-heptene

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

NMR spectrometer with a fluorine probe

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of tetradecafluoro-1-heptene into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the spectrometer to the ¹⁹F observe frequency.

-

Use a standard 1D pulse sequence for ¹⁹F acquisition.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Integrate the signals to determine the relative number of fluorine atoms in each environment.

-

Safety and Handling

Tetradecafluoro-1-heptene, like many perfluorinated compounds, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) for tetradecafluoro-1-heptene.

Conclusion

Tetradecafluoro-1-heptene is a highly functionalized perfluoroalkene with a unique combination of physical and chemical properties. Its reactivity, particularly in nucleophilic addition and polymerization reactions, makes it a versatile building block for the synthesis of advanced materials and complex organic molecules. Its applications in drug discovery and materials science are driven by the desirable characteristics imparted by the high degree of fluorination. A thorough understanding of its properties and safe handling procedures is essential for its effective use in research and development.

References

- Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897.

- Australian Industrial Chemicals Introduction Scheme. (2022). Heptene, tridecafluoromethoxy-.

-

NIST. (n.d.). Perfluoro-1-heptene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Perfluoro-1-heptene Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Perfluoro-1-heptene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-heptene, 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-. Retrieved from [Link]

-

NIST. (n.d.). perfluoro-1-heptene -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

- O'Hagan, D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(6), 1409–1417.

- Mifkovic, A. M., et al. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 23(9), 1353-1361.

- Banamali, M., et al. (2005). Novel Fluoroalkene−Methyl Acrylate Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 38(18), 7533–7539.

- Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene.

-

ResearchGate. (n.d.). Nucleophilic Additions of Perfluoroalkyl Groups. Retrieved from [Link]

-

NIST. (n.d.). Perfluoro-1-heptene. In NIST Chemistry WebBook. Retrieved from [Link]

- Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160.

- Wang, Q., et al. (2021). Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles. Organic Chemistry Frontiers, 8(19), 5466-5494.

- Shenton, M. (2017). Guide for the Safe Handling of Tetrafluoroethylene.

- BenchChem. (n.d.). Application Notes and Protocols for 19F NMR Spectroscopy using Perfluorocyclohexane as a Solvent.

- Norris, J. (2018, February 16). Introduction to Nucleophilic Addition [Video]. YouTube.

- Tanaka, K., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1245–1252.

- University of Bristol. (n.d.). Fluoroalkanes.

- Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-.

- Hammond, G. B., & Liu, J. (2018). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society, 140(5), 1874–1879.

- Thermo Fisher Scientific. (n.d.).

- Yang, M.-H. (2017). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones [Doctoral dissertation, University of Kansas]. KU ScholarWorks.

- Altman, R. A., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897.

- Wikipedia. (n.d.). Nucleophilic addition.

-

PubChem. (n.d.). 1H-Perfluoro-1-heptene. Retrieved from [Link]

- Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions [Video].

- ACS Fall 2022. (n.d.).

- Dietschreit, J. C. B., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

-

PubChem. (n.d.). 1-Tetradecyne. Retrieved from [Link]

- NMR Spectroscopy. (2012, January 26). 19F NMR spectroscopy [Video]. YouTube.

Sources

- 1. 355-63-5 CAS MSDS (PERFLUOROHEPTENE-1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Perfluoro-1-heptene (CAS 355-63-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. crab.rutgers.edu [crab.rutgers.edu]

- 4. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 5. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Perfluoroheptene-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptene-1 (C₇F₁₄) is a fluorinated alkene of significant interest in materials science and synthetic chemistry. Its unique electronic properties, conferred by the extensive fluorination, make it a valuable building block for the synthesis of fluoropolymers, functionalized surfaces, and advanced materials. A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for perfluoroheptene-1, offering field-proven insights into the interpretation of its spectral characteristics.

Molecular Structure of Perfluoroheptene-1

Perfluoroheptene-1 consists of a seven-carbon chain with a double bond at the C1 position and is fully substituted with fluorine atoms. The molecular structure is depicted below:

Caption: Molecular structure of perfluoroheptene-1.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] The wide chemical shift range allows for excellent signal dispersion, making it possible to distinguish between fluorine atoms in different chemical environments.[1]

Data Interpretation

The ¹⁹F NMR spectrum of a product identified as perfluorohept-1-ene has been reported in the supplementary information of a Royal Society of Chemistry publication.[2] The spectrum displays characteristic resonances for the different fluorine environments in the molecule. The terminal trifluoromethyl (CF₃) group is expected to appear at the highest field (least deshielded), while the fluorine atoms on the double bond will be significantly deshielded. The CF₂ groups along the perfluoroalkyl chain will have distinct chemical shifts based on their proximity to the double bond.

Table 1: Experimental ¹⁹F NMR Chemical Shifts for Perfluoroheptene-1 [2]

| Assignment | Chemical Shift (δ, ppm) |

| CF₃ | -82.9 |

| CF₂ (backbone) | -122.1 to -123.5 |

Note: The specific assignments for the individual backbone CF₂ groups and the vinylic fluorines were not detailed in the referenced source. However, based on typical values, the vinylic fluorines are expected to be in the range of -90 to -180 ppm.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of perfluoroheptene-1 in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. Perfluorinated solvents are generally miscible with many organic solvents.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

-

Reference: An internal or external reference standard is used. Trifluorotoluene or CFCl₃ (set to 0 ppm) are common references for ¹⁹F NMR.

-

Pulse Program: A standard one-pulse sequence is typically used.

-

Acquisition Parameters:

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.

-

Acquisition time: 1-2 seconds.

-

Spectral width: A wide spectral width (e.g., 200-250 ppm) should be used initially to ensure all signals are captured, given the broad chemical shift range of ¹⁹F NMR.

-

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. In perfluoroheptene-1, each of the seven carbon atoms is in a unique chemical environment and is expected to give a distinct signal. The presence of fluorine atoms significantly influences the ¹³C chemical shifts and introduces C-F coupling, which can lead to complex splitting patterns.

Predicted Data Interpretation

Table 2: Predicted ¹³C NMR Chemical Shifts for Perfluoroheptene-1

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C1 | 140 - 160 | Triplet of triplets |

| C2 | 110 - 130 | Doublet of multiplets |

| C3 | 105 - 120 | Triplet of multiplets |

| C4 | 105 - 120 | Triplet of multiplets |

| C5 | 105 - 120 | Triplet of multiplets |

| C6 | 105 - 120 | Triplet of multiplets |

| C7 | 115 - 125 | Quartet of multiplets |

Disclaimer: These are predicted values based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹⁹F NMR, typically 50-100 mg of perfluoroheptene-1 in a suitable deuterated solvent in a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) with a fluorine-capable probe.

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling is typically used. For simplification of the spectrum, ¹⁹F decoupling can also be employed if the instrument is equipped with this capability.

-

Acquisition Parameters:

-

Number of scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width: Approximately 200-250 ppm.

-

-

-

Data Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For perfluoroheptene-1, the key vibrational modes of interest are the C=C stretch of the alkene and the C-F stretching vibrations.

Expected Data Interpretation

-

C=C Stretch: The carbon-carbon double bond in perfluorinated alkenes typically absorbs in the region of 1730-1790 cm⁻¹ . This is at a higher frequency compared to non-fluorinated alkenes due to the inductive effect of the fluorine atoms.

-

C-F Stretch: The carbon-fluorine stretching vibrations in perfluorinated compounds give rise to very strong and broad absorptions in the region of 1100-1350 cm⁻¹ . This region is often complex due to the coupling of multiple C-F vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As perfluoroheptene-1 is a liquid at room temperature, it can be analyzed directly.

-

Neat Liquid: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A drop of the liquid can be placed directly on the ATR crystal. This is often the simplest and most common method for liquid samples.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is usually sufficient for routine analysis.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: A background spectrum of the empty IR beam (or the clean ATR crystal) is collected first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of perfluoro-1-heptene is available from the NIST WebBook.[3]

Data Interpretation

The mass spectrum of perfluoroheptene-1 is characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the loss of fluorine atoms and various perfluorinated alkyl and alkenyl fragments.

Table 3: Major Ions in the Electron Ionization Mass Spectrum of Perfluoro-1-heptene [3]

| m/z | Proposed Fragment |

| 350 | [C₇F₁₄]⁺ (Molecular Ion) |

| 331 | [C₇F₁₃]⁺ |

| 281 | [C₆F₁₁]⁺ |

| 231 | [C₅F₉]⁺ |

| 181 | [C₄F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 69 | [CF₃]⁺ |

The fragmentation pattern is dominated by the cleavage of C-C bonds and the loss of CF₂ units. The base peak is often a stable perfluorinated carbocation.

Caption: Proposed fragmentation pathway for perfluoroheptene-1 in EI-MS.

Experimental Protocol: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing volatile compounds like perfluoroheptene-1.

-

Sample Preparation: Dilute the perfluoroheptene-1 sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 ppm.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Injection: 1 µL of the diluted sample is injected in split or splitless mode.

-

Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at 40°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

-

Data Analysis: The resulting chromatogram will show a peak for perfluoroheptene-1 at a specific retention time. The mass spectrum corresponding to this peak can then be extracted and compared to a library spectrum (such as the NIST library) for confirmation.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for perfluoroheptene-1. The ¹⁹F NMR and mass spectral data are based on experimental findings, while the ¹³C NMR and IR data are well-grounded predictions based on established principles for fluorinated compounds. The detailed experimental protocols offer a practical framework for researchers to obtain and interpret their own spectroscopic data for this important fluorochemical. A multi-technique approach, as outlined here, is essential for the unambiguous identification, purity assessment, and structural elucidation of perfluoroheptene-1, ensuring its reliable use in research and development.

References

-

NIST. Perfluoro-1-heptene. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Arsenault, G.; McAlees, A.; McCrindle, R.; Riddell, N. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Commun. Mass Spectrom.2007 , 21 (23), 3803-3814. [Link]

- Electronic Supplementary Information for an article in a Royal Society of Chemistry journal.

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

NIST. 1-Heptene. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

University of Wisconsin-Madison. 19Flourine NMR. [Link]

Sources

thermal decomposition behavior of perfluoroheptene-1

An In-depth Technical Guide to the Thermal Decomposition Behavior of Perfluoroheptene-1

Authored by: Gemini, Senior Application Scientist

Abstract

Perfluoroheptene-1 (C7F14) is a fully fluorinated alkene that has been identified as a significant intermediate in the thermal decomposition of larger per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).[1][2] Understanding its thermal stability and decomposition pathways is critical for developing effective thermal remediation technologies for PFAS-contaminated materials and for predicting the potential formation of hazardous byproducts. This guide provides a comprehensive overview of the thermal decomposition of perfluoroheptene-1, synthesizing current knowledge on its degradation mechanisms, products, and the analytical methodologies used for its study. It is intended for researchers, environmental scientists, and professionals involved in the development of drug and chemical safety protocols.

Introduction to Perfluoroheptene-1

Perfluoroheptene-1, also known as tetradecafluoro-1-heptene, is a member of the perfluoroalkene family.[3] Its chemical structure consists of a seven-carbon chain with a double bond at the first carbon and fluorine atoms saturating all other positions. The presence of the C=C double bond and the strong C-F bonds throughout the molecule dictates its chemical reactivity and thermal stability.

While not a widely manufactured commercial product itself, perfluoroheptene-1 is a notable and frequently identified thermal decomposition product of long-chain PFAS.[1] Its formation is a key step in the breakdown of legacy contaminants during thermal treatments like pyrolysis and incineration. Consequently, the subsequent decomposition of perfluoroheptene-1 is a crucial factor in the overall effectiveness and safety of these processes. Studies have shown that perfluoroheptene-1 is less thermally stable than its parent compounds and can begin to degrade at temperatures as low as 200°C.[4][5]

Core Principles of Thermal Decomposition

The thermal decomposition of perfluorinated compounds is governed by the relative strengths of the bonds within the molecule. While the carbon-fluorine (C-F) bond is exceptionally strong, the carbon-carbon (C-C) bonds are comparatively weaker and are typically the initial sites of cleavage under thermal stress.[5]

For perfluoroalkenes like perfluoroheptene-1, the decomposition process is believed to follow a free-radical chain reaction mechanism, often referred to as an "unzipping" reaction.[1][6] This process involves three key stages:

-

Initiation: The process begins with the homolytic cleavage of the weakest C-C bond, generating two perfluoroalkyl radicals.

-

Propagation: These highly reactive radicals undergo a series of reactions, including beta-scission (cleavage of the C-C bond beta to the radical center), which breaks the molecule into smaller fragments. This "unzipping" can propagate down the carbon chain, releasing smaller, more volatile perfluorinated compounds.

-

Termination: The reaction ceases when two radicals combine or through other termination pathways.

The presence of the double bond in perfluoroheptene-1 influences the specific bond cleavage sites and the subsequent radical rearrangement pathways, making its decomposition profile distinct from that of saturated perfluoroalkanes.

Decomposition Products and Pathways

The thermal treatment of perfluoroheptene-1 results in a complex mixture of smaller perfluorinated compounds. The exact product distribution is highly dependent on factors such as temperature, pressure, residence time, and the presence of other substances (e.g., oxygen, water, or catalytic surfaces).

Based on the unzipping mechanism, the primary decomposition products are expected to be a series of smaller perfluoroalkenes and perfluoroalkanes. The initial cleavage of a C-C bond in the C7F14 molecule would lead to the formation of smaller perfluorinated radicals, which can then stabilize by forming smaller molecules such as tetrafluoroethylene (C2F4), hexafluoropropene (C3F6), and octafluorobutene (C4F8).

In oxidizing atmospheres, the formation of carbonyl fluoride (COF2) is a significant concern.[7] COF2 is a highly toxic gas that can subsequently react with water to form hydrogen fluoride (HF) and carbon dioxide (CO2).[8] If silica-containing materials (like glass or quartz reactors) are present, the highly reactive HF can form silicon tetrafluoride (SiF4).[7]

Below is a proposed general pathway for the thermal decomposition of perfluoroheptene-1.

Caption: Proposed mechanism for perfluoroheptene-1 thermal decomposition.

Experimental Analysis of Thermal Decomposition

The study of PFAS thermal decomposition requires specialized analytical techniques capable of handling highly corrosive gases and identifying a wide range of fluorinated compounds.

Core Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the cornerstone technique for investigating the thermal decomposition of non-volatile and semi-volatile materials. It provides a controlled environment to heat a sample and immediately analyze the resulting volatile products.

-

Sample Preparation: A precise, microgram-level quantity of perfluoroheptene-1 is loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer, which is directly interfaced with the GC inlet. The furnace is rapidly heated to a setpoint temperature (e.g., in a range from 300°C to 900°C) and held for a short duration (e.g., 15-30 seconds) under an inert helium atmosphere.

-

Chromatographic Separation: The volatile decomposition products are swept from the pyrolyzer into the GC column. A column suitable for separating volatile fluorocarbons (e.g., a PLOT column) is used. The GC oven temperature is programmed to ramp up, separating the mixture of products based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometric Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules (typically via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different decomposition products. The mass spectrum of each peak is compared against spectral libraries (like the NIST database) to identify the compounds.

The causality for choosing Py-GC/MS lies in its ability to directly couple the decomposition event with high-resolution separation and definitive identification, minimizing the potential for secondary reactions or loss of transient intermediates.

Workflow Visualization

The following diagram illustrates the logical flow of a Py-GC/MS experiment for analyzing perfluoroheptene-1 decomposition.

Caption: Experimental workflow for Py-GC/MS analysis.

Quantitative Data Summary

While specific kinetic data for perfluoroheptene-1 decomposition is sparse in publicly available literature, its behavior can be inferred from studies on related PFAS. The following table summarizes key thermal decomposition parameters for relevant compounds.

| Compound | Decomposition Onset (°C) | Major Decomposition Products | Experimental Conditions | Reference |

| Perfluoroheptene-1 | ~200°C | Further degradation to smaller perfluoroalkenes | Pyrolysis | [4][5] |

| PFOA (forms C7F14) | 150-200°C | Perfluoroheptene-1, smaller PFCAs, CO, CO2, HF | Pyrolysis (in sealed container) | [1] |

| PFOS (forms C7F14) | >450°C | Perfluoroheptene-1, perfluoroalkanes | Pyrolysis | [7] |

| PTFE (Teflon) | >500°C | C2F4, C3F6, PFIB, COF2 | Pyrolysis in air/N2 | [7] |

Safety and Environmental Implications

The thermal decomposition of any PFAS, including perfluoroheptene-1, warrants significant safety considerations.

-

Toxicity of Products: Many potential byproducts are highly toxic. Perfluoroisobutylene (PFIB), a possible product from the recombination of smaller radicals, is extremely toxic.[7] Carbonyl fluoride (COF2) is also a severe respiratory irritant.[7][8]

-

Corrosivity: The formation of hydrogen fluoride (HF) creates a highly corrosive environment, requiring specialized, corrosion-resistant materials for any high-temperature reactor system.

-

Incomplete Combustion: Inefficient thermal treatment can lead to the emission of smaller, volatile organofluorine compounds, which may still be persistent and have unknown toxicological profiles.[9] Complete mineralization to HF, CO2, and H2O is the desired endpoint, which typically requires temperatures exceeding 1000°C and sufficient residence time.[9]

Conclusion

Perfluoroheptene-1 is a key, thermally labile intermediate in the breakdown of larger, more stable PFAS molecules. Its decomposition, occurring at relatively low temperatures, proceeds through a free-radical "unzipping" mechanism to produce a variety of smaller perfluorinated compounds. The specific products formed are highly dependent on the process conditions. Understanding this behavior is paramount for designing and operating safe and effective thermal treatment systems for PFAS waste. The use of advanced analytical techniques like Py-GC/MS is essential for elucidating these complex reaction pathways and ensuring the complete destruction of these "forever chemicals."

References

-

Longendyke, G. K., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. [Link]

- Xiao, F. (2025).

-

Schultes, B., et al. (n.d.). Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam. National Institutes of Health. [Link]

-

Sasi, P. C., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. National Institutes of Health, PubMed Central. [Link]

-

Sasi, P. C., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]

-

Xiao, F., et al. (2021). Response to Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”. Environmental Science & Technology Letters. [Link]

-

NIST. (n.d.). Perfluoro-1-heptene. NIST Chemistry WebBook. [Link]

-

Waritz, R. S., & Kwon, B. K. (1968). The toxicity of polytetrafluoroethylene pyrolysis products including carbonyl fluoride and a reaction product, silicon tetrafluoride. Semantic Scholar. [Link]

-

Yao, B., et al. (2022). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. ACS Publications. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Perfluoro-1-heptene [webbook.nist.gov]

- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Health and Safety Research Guidelines for Perfluoroheptene-1

Foreword: Proactive Safety in the Age of Fluorochemicals

Perfluoroheptene-1 (PFH-1) is a fluorinated alkene with potential applications in advanced material synthesis and as a chemical intermediate. As with any member of the per- and polyfluoroalkyl substances (PFAS) family, its investigation demands a forward-thinking and rigorous health and safety framework. The strength of the carbon-fluorine bond imparts extreme persistence, and the presence of a double bond in its alkene structure suggests a potential for higher reactivity compared to its saturated counterparts. This guide is structured to lead researchers, scientists, and drug development professionals through a logical, science-first approach to characterizing and mitigating the potential risks associated with PFH-1. We will move from foundational chemical properties to predictive toxicology, detailed experimental protocols, and robust control strategies, ensuring that scientific inquiry and personnel safety advance in unison.

Part 1: Foundational Hazard Profile: Physicochemical Properties and Their Safety Implications

A comprehensive understanding of a compound's fundamental physicochemical nature is the cornerstone of a valid safety assessment. These properties are not mere data points; they are direct indicators of potential exposure routes, environmental fate, and necessary handling controls.

Core Physicochemical Data

The known properties of perfluoroheptene-1 dictate the initial safety considerations for its handling and storage.

| Parameter | Value / Characteristic | Source | Implication for Health and Safety |

| Molecular Formula | C₇F₁₄ | [1][2] | The high degree of fluorination suggests significant chemical stability and environmental persistence, a hallmark of PFAS compounds.[3] |

| Molecular Weight | 350.05 g/mol | [1][2] | Influences diffusion rates and potential for transport across biological barriers. |

| Physical Form | Clear, colorless liquid | [4][5] | Requires containment to prevent spills and surface contamination. |

| Boiling Point | 80°C (176°F) | [4][5] | Indicates significant volatility at and above room temperature, creating a primary inhalation exposure risk. |

| Density | ~1.87 g/cm³ (estimate) | [4][5] | Heavier than water; spills will sink in aqueous environments, posing unique cleanup challenges. |

| Storage Temperature | Keep Cold | [4][5] | Recommended to reduce vaporization and maintain chemical stability. |

Inferred Hazards and Preliminary Classification

Based on available data for PFH-1 and related compounds, a preliminary hazard classification can be established.

-

Risk Statements (Anticipated): R36/37/38 (Irritating to eyes, respiratory system, and skin)[4][5]

-

Toxicological Class: Fluoroalkenes. This class of compounds is known to exhibit a wide range of toxicities, with some members causing significant pulmonary injury.[6] The unsaturated nature of PFH-1 warrants a higher degree of caution than saturated perfluoroalkanes.

Part 2: A Modern Framework for Toxicological Evaluation

Given the limited specific toxicological data for perfluoroheptene-1, a tiered, evidence-based testing strategy is essential. This approach prioritizes in vitro and ex vivo models to generate crucial data while adhering to the principles of reducing, refining, and replacing animal testing (the 3Rs).

Tier 1: In Vitro Screening for Core Toxicities

The initial phase of testing should focus on cell-based assays to rapidly identify primary mechanisms of toxicity.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

-

Cell Culture: Seed human cell lines relevant to potential exposure routes (e.g., A549 lung carcinoma, HaCaT keratinocytes, HepG2 liver carcinoma) into 96-well microplates at a predetermined density. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of perfluoroheptene-1 in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from high micromolar to nanomolar concentrations.

-

Cellular Exposure: Treat the cells with the prepared dilutions of PFH-1. Include a vehicle-only control (solvent) and a positive control (e.g., a known cytotoxic agent like doxorubicin). Incubate for 24 to 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Quantification: After a 2-4 hour incubation, solubilize the formazan crystals with a solubilization buffer. Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Logical Workflow: Tier 1 Toxicological Screening

Caption: A tiered workflow for the toxicological evaluation of perfluoroheptene-1.

Tier 2: Dermal and Ocular Irritation Assessment

Regulatory guidance strongly encourages the use of animal-free methods for assessing skin and eye irritation. Reconstructed human tissue models provide a highly relevant alternative.

Protocol: In Vitro Skin Irritation using Reconstructed Human Epidermis (RhE)

-

Model Preparation: Utilize commercially available RhE models (e.g., EpiDerm™, SkinEthic™). Equilibrate the tissues overnight in provided culture medium.

-

Substance Application: Apply a precise volume (e.g., 50 µL) of undiluted perfluoroheptene-1 directly onto the tissue surface.

-

Controls: Run concurrent tests with a negative control (Phosphate-Buffered Saline) and a positive control (5% Sodium Dodecyl Sulfate).

-

Exposure & Post-Incubation: Expose the tissues for 60 minutes at 37°C. After exposure, thoroughly rinse the tissues and transfer them to fresh medium for a 42-hour post-incubation period.

-

Viability Measurement: Assess tissue viability using the MTT assay, as described in the cytotoxicity protocol.

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.

Part 3: The Hierarchy of Controls: A Mandate for Safe Handling

Effective risk management relies on a multi-layered safety approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The hierarchy of controls provides a systematic approach to minimizing risk.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of perfluoroheptene-1, including weighing, aliquoting, and reaction setups, must be performed inside a certified chemical fume hood. Its boiling point of 80°C ensures a high vapor pressure at room temperature, making inhalation a primary risk.[4][5]

-

Containment: For procedures with a higher risk of aerosol generation, a glovebox should be considered.

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): Detailed SOPs must be developed and approved for all tasks involving PFH-1. These should cover handling, storage, waste disposal, and emergency procedures.

-

Training: All personnel must receive documented training on the specific hazards of PFH-1, the contents of its Safety Data Sheet (SDS), and the lab-specific SOPs before beginning work.

-

Designated Areas: Clearly mark and restrict access to areas where PFH-1 is stored and handled.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. The following PPE is mandatory when handling perfluoroheptene-1.

| PPE Item | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately after handling to prevent contamination of other surfaces. |

| Eye Protection | Chemical splash goggles that form a seal around the eyes. | Protects against splashes and irritating vapors.[7] |

| Body Protection | A flame-resistant laboratory coat with full-length sleeves. | Protects skin and personal clothing from accidental spills. |

| Respiratory | Not required if work is performed within a certified fume hood. For spill cleanup or emergency situations outside of a fume hood, a respirator with an organic vapor cartridge is necessary. | The primary engineering control (fume hood) is designed to prevent inhalation exposure. |

Part 4: Environmental Containment and Emergency Response

The environmental persistence of PFAS commands strict protocols for waste management and spill control.

Waste Disposal

-

Segregation: All waste streams containing perfluoroheptene-1 (liquid waste, contaminated solids like gloves and pipette tips, and rinsate) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Waste must be disposed of through a licensed environmental services contractor. The accepted method for PFAS destruction is high-temperature incineration. Do not dispose of PFH-1 down the drain or in general waste.[8]

Spill Response

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain: For small spills, use a spill kit with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use paper towels.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor and institutional safety office.

Conclusion: A Mandate for Responsible Research

The study of novel fluorochemicals like perfluoroheptene-1 is critical for scientific advancement. However, this progress must be built upon a foundation of unwavering commitment to health, safety, and environmental stewardship. The guidelines presented here provide a comprehensive framework for mitigating risks through a deep understanding of the compound's properties, a modern toxicological assessment strategy, and the rigorous application of the hierarchy of controls. By embedding these principles into every stage of the research lifecycle, the scientific community can explore the potential of perfluoroheptene-1 responsibly and safely.

References

-

U.S. Food and Drug Administration (FDA). Per- and Polyfluoroalkyl Substances (PFAS). [Link]

-

National Institute of Standards and Technology (NIST). Perfluoro-1-heptene - NIST Chemistry WebBook. [Link]

-

Wellington Laboratories. Reference and Handling Guide: Perfluoroalkyl Compounds. [Link]

-

Occupational Safety and Health Administration (OSHA). FLUORIDES (as F). [Link]

-

National Institute of Standards and Technology (NIST). Perfluoro-1-heptene - Phase change data. [Link]

-

Harris, J. E., & Anders, M. W. (1982). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 41, 69–72. [Link]

-

U.S. Environmental Protection Agency (EPA). Per- and Polyfluoroalkyl Substances (PFAS). [Link]

-

European Chemicals Agency (ECHA). Per- and polyfluoroalkyl substances (PFAS). [Link]

-

National Center for Biotechnology Information (NCBI). Toxicological Profile for Perfluoroalkyls. [Link]

-

Cheméo. Chemical Properties of Perfluoro-1-heptene (CAS 355-63-5). [Link]

-

Carl ROTH. Safety Data Sheet: Perfluoroheptanesulfonic acid. [Link]

-

U.S. Environmental Protection Agency (EPA). Key EPA Actions to Address PFAS. [Link]

-

Occupational Safety and Health Administration (OSHA). Fluoride (F- & HF) in Workplace Atmospheres. [Link]

-

Eurofins. Per- and Polyfluoroalkyl Substances (PFAS) Sampling Guidelines. [Link]

-

European Chemicals Agency (ECHA). Substance Information. [Link]

-

U.S. Environmental Protection Agency (EPA). Final PFAS National Primary Drinking Water Regulation. [Link]

-

Dr.Oracle. What are the necessary precautions when handling perfluorodecalin? [Link]

Sources

- 1. Perfluoro-1-heptene [webbook.nist.gov]

- 2. Perfluoro-1-heptene [webbook.nist.gov]

- 3. Per- and polyfluoroalkyl substances (PFAS) - ECHA [echa.europa.eu]

- 4. 355-63-5 CAS MSDS (PERFLUOROHEPTENE-1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PERFLUOROHEPTENE-1 | 355-63-5 [chemicalbook.com]

- 6. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. greyhoundchrom.com [greyhoundchrom.com]

An In-depth Technical Guide: Perfluoroheptene-1 as a Thermal Decomposition Product of Perfluorooctanoic Acid (PFOA)

Abstract

Perfluorooctanoic acid (PFOA), a persistent and bioaccumulative environmental contaminant, has garnered significant scientific and regulatory attention.[1][2] Understanding its fate under various remediation scenarios is critical. Thermal treatment is a promising technology for the degradation of PFOA and other per- and polyfluoroalkyl substances (PFAS).[3][4] However, the thermal decomposition of PFOA is a complex process that can lead to the formation of various products of incomplete combustion (PICs), including the perfluoroalkene, perfluoroheptene-1. This guide provides a comprehensive technical overview of the formation of perfluoroheptene-1 from the thermal decomposition of PFOA, detailing the underlying chemical mechanisms, influential factors, analytical methodologies for its detection, and its potential environmental and toxicological implications. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical safety who require a deep, mechanistic understanding of PFOA degradation pathways.

Introduction: The Challenge of PFOA Persistence

Perfluorooctanoic acid (PFOA) is an eight-carbon, fully fluorinated carboxylic acid.[5] Its unique chemical properties, including thermal stability and the ability to repel both water and oil, have led to its widespread use in a variety of industrial and consumer products, such as non-stick cookware, stain-resistant fabrics, and firefighting foams.[5][6] However, the very strength of the carbon-fluorine bond that imparts these desirable properties also makes PFOA exceptionally resistant to environmental and biological degradation.[2] This persistence, combined with its mobility and bioaccumulative potential, has resulted in global environmental contamination and concerns over its adverse effects on human health.[2][7]

Thermal treatment methods, such as incineration and pyrolysis, are considered viable options for the destruction of PFOA-laden waste.[3][4] While high temperatures can achieve complete mineralization of PFOA to benign end-products like hydrogen fluoride (HF) and carbon dioxide (CO2), suboptimal conditions can lead to the formation of a range of fluorinated PICs.[8] Among these, perfluoroheptene-1 (C7F14) has been identified as a significant thermal decomposition product.[8] A thorough understanding of the pathways leading to its formation is essential for optimizing thermal remediation technologies and mitigating the potential for unintended environmental consequences.

The Chemical Pathway: From PFOA to Perfluoroheptene-1

The thermal decomposition of PFOA is initiated by the cleavage of the weakest bond in the molecule, which is the C–C bond between the perfluorinated alkyl chain and the carboxyl group.[9] However, the primary pathway leading to the formation of perfluoroheptene-1 involves a concerted elimination of carbon dioxide (CO2) and hydrogen fluoride (HF).

Studies have shown that the degradation of PFOA under inert atmospheres, such as nitrogen, initiates at temperatures around 400-450°C.[8] The formation of perfluorohept-1-ene as a primary product occurs through the loss of CO2 and HF, with this reaction becoming spontaneous at approximately 650°C.[8] Computational nanoreactor simulations support this experimental observation, predicting PFOA decomposition to begin around 650°C.[3]

The proposed mechanism involves the following key steps:

-

Decarboxylation: The initial step is the removal of the carboxyl group as CO2.

-

HF Elimination (Dehydrofluorination): This is followed by the elimination of a hydrogen and a fluorine atom from the alpha and beta carbons, respectively, to form a double bond, resulting in perfluoroheptene-1.

It is important to note that temperature plays a more significant role than residence time in the thermal decomposition of PFAS.[8] At temperatures below 600°C, perfluoroheptene, CO2, and HF are the primary products observed.[8] As temperatures increase, further fragmentation of the perfluoroheptene-1 molecule can occur, leading to the formation of shorter-chain perfluoroalkenes and other fluorinated compounds. Complete mineralization generally requires temperatures in excess of 1100°C.[8]

Caption: Thermal decomposition pathway of PFOA to Perfluoroheptene-1.

Analytical Methodologies for Detection and Quantification

The identification and quantification of perfluoroheptene-1 and other volatile thermal decomposition products of PFOA require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the primary method employed for this purpose.[10]

Experimental Protocol: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This protocol outlines a typical workflow for the analysis of PFOA thermal decomposition products.

Objective: To identify and quantify perfluoroheptene-1 and other volatile organic compounds generated from the thermal treatment of PFOA.

Materials:

-

PFOA standard

-

Inert gas (e.g., Nitrogen or Helium)

-

Thermal desorption tubes

-

Thermal desorber unit

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: A known amount of PFOA is accurately weighed and placed into a thermal desorption tube.

-

Thermal Desorption: The tube is placed in a thermal desorber unit. The process begins with a dry purge using an inert gas to remove any residual air and moisture.[10] The tube is then heated to a specific temperature (e.g., 280°C) for a set duration (e.g., 10 minutes) to volatilize the PFOA and its decomposition products.[10]

-

Cryofocusing: The desorbed analytes are swept by the inert gas into a cold trap, where they are focused at a low temperature. This step enhances the chromatographic resolution.

-

GC Separation: The cold trap is rapidly heated, injecting the focused analytes onto the GC column. The GC oven temperature is programmed to ramp up, separating the different compounds based on their boiling points and interactions with the column's stationary phase. A common column choice is a 5% diphenyldimethyl polysiloxane stationary phase.[11]

-

MS Detection and Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules.[10] The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification by comparison to spectral libraries (e.g., NIST).[11] Quantification can be achieved by comparing the peak areas of the target analytes to those of known standards.

Caption: Workflow for TD-GC-MS analysis of PFOA thermal decomposition products.

Factors Influencing Perfluoroheptene-1 Formation

Several factors can influence the yield and distribution of perfluoroheptene-1 during the thermal decomposition of PFOA.

| Factor | Influence on Perfluoroheptene-1 Formation | Rationale |

| Temperature | Lower temperatures (400-600°C) favor the formation of perfluoroheptene-1 as a primary product.[8] Higher temperatures (>600°C) lead to its further degradation. | At lower temperatures, there is sufficient energy for the initial decomposition of PFOA but not for the extensive fragmentation of the resulting C7F14 molecule. |

| Atmosphere | An inert atmosphere (e.g., nitrogen) promotes the formation of perfluoroheptene-1 via the described elimination pathway.[8] The presence of oxygen can lead to different, more complex reaction pathways. | Oxygen can participate in oxidative reactions, leading to the formation of different products, including shorter-chain PFCAs and other oxygenated species. |

| Presence of Catalysts or Other Substances | The presence of certain materials, such as calcium-containing compounds, can alter the decomposition pathway and potentially reduce the formation of perfluoroheptene-1 by facilitating mineralization.[4] | These materials can act as scavengers for fluoride and promote the complete breakdown of the fluorinated compounds. |

Environmental Fate and Toxicological Considerations

While PFOA has been extensively studied for its environmental persistence and toxicity, less is known about the specific fate and toxicological profile of its thermal decomposition products, including perfluoroheptene-1.

Environmental Fate: As a perfluoroalkene, perfluoroheptene-1 is expected to be relatively volatile. Its fate in the atmosphere would be governed by its reactivity with atmospheric oxidants, such as hydroxyl radicals. While PFOA itself is resistant to atmospheric degradation, the double bond in perfluoroheptene-1 could make it more susceptible to transformation.[12] However, the ultimate degradation products and their persistence are not well-characterized.

Toxicology: The toxicology of fluoroalkenes can vary significantly.[13] Some, like perfluoroisobutylene, are highly toxic and cause severe pulmonary injury.[13] While specific toxicological data for perfluoroheptene-1 is limited, it is crucial to consider the potential for adverse health effects, especially in occupational settings where thermal treatment of PFOA is conducted. Given the known toxicity of PFOA and other PFAS, a precautionary approach should be taken when handling its thermal decomposition products.[14][15] Further research is needed to fully assess the toxicological risks associated with perfluoroheptene-1 exposure.

Conclusion and Future Perspectives

Perfluoroheptene-1 is a significant thermal decomposition product of PFOA, particularly at temperatures between 400 and 600°C under inert conditions. Its formation proceeds through a well-defined pathway involving decarboxylation and HF elimination. Understanding this pathway and the factors that influence it is critical for the design and optimization of thermal remediation technologies for PFOA-contaminated materials.

Future research should focus on:

-

Detailed Kinetic Studies: Elucidating the precise reaction kinetics of PFOA decomposition to perfluoroheptene-1 under various conditions.

-

Toxicological Assessment: Conducting comprehensive toxicological studies on perfluoroheptene-1 to assess its potential risks to human health and the environment.

-

Optimization of Remediation Technologies: Developing and refining thermal treatment processes to minimize the formation of perfluoroheptene-1 and other PICs, and to maximize the complete mineralization of PFOA.

By continuing to investigate the fundamental chemistry of PFOA degradation, the scientific community can develop more effective and safer strategies for managing this persistent environmental challenge.

References

-

ResearchGate. (n.d.). Thermal decomposition of PFOA: Influence of reactor and reaction conditions on product formation. Retrieved from [Link]

-

ACS Publications. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link]

-

RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Retrieved from [Link]

-

PMC - NIH. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

-

PMC. (n.d.). Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study. Retrieved from [Link]

-

ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. Retrieved from [Link]

-

Wikipedia. (n.d.). Perfluorooctanoic acid. Retrieved from [Link]

-

YouTube. (2020). Per-and polyfluoroalkyl substances (PFAS): Exposure, Toxicity, and Policy. Retrieved from [Link]

- Books. (2025). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification.

-

Taylor & Francis. (2024). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Retrieved from [Link]

-

MDPI. (2023). Toxicity Effects of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) on Two Green Microalgae Species. Retrieved from [Link]

-

US EPA. (n.d.). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). Retrieved from [Link]

-

ITRC. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

PubMed. (n.d.). Toxicology of the fluoroalkenes: review and research needs. Retrieved from [Link]

-

Canada.ca. (2024). Perfluorooctanoic Acid (PFOA), its salts, and its precursors - information sheet. Retrieved from [Link]

-

PubMed. (2011). Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. Retrieved from [Link]

-

IARC Publications. (n.d.). PERFLUOROOCTANOIC ACID (PFOA) AND PERFLUOROOCTANESULFONIC ACID (PFOS). Retrieved from [Link]

Sources

- 1. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 3. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Perfluorooctanoic Acid (PFOA), its salts, and its precursors - information sheet - Canada.ca [canada.ca]

- 7. Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 13. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomers of Perfluoroheptene for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isomers of perfluoroheptene, a class of perfluorinated compounds with significant applications in advanced materials and manufacturing. Recognizing the distinct roles that specific isomers can play, this document delves into their structural diversity, physicochemical properties, synthesis, and characterization. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for professionals in research and development.

Introduction: The Significance of Isomeric Purity in Perfluoroalkenes

Per- and polyfluoroalkyl substances (PFAS) are a broad class of compounds characterized by a fully or partially fluorinated carbon chain.[1] Their unique properties, including high thermal and chemical stability, stem from the strength of the carbon-fluorine bond.[1] Within this family, perfluoroalkenes serve as critical intermediates in the synthesis of a variety of fluorinated materials.[2]

Perfluoroheptene (C₇F₁₄) is of particular interest as a precursor to methyl perfluoroheptenyl ethers, which are valued as low global warming potential (GWP) solvents for cleaning semiconductor chips and circuit boards, and as efficient heat transfer fluids.[3][4] The performance of these end-products is critically dependent on the isomeric composition of the starting perfluoroheptene. Different isomers can exhibit variations in reactivity, boiling point, and other physical properties, making isomer-specific synthesis and characterization paramount.[5]

Manufacturing processes for perfluorochemicals, such as electrochemical fluorination (ECF), can produce a mixture of both linear and branched isomers.[5] In contrast, telomerization typically yields linear products.[5] This guide will focus on the known linear isomers of perfluoroheptene: perfluoro-1-heptene, perfluoro-2-heptene, and perfluoro-3-heptene, including the geometric (E/Z) isomers of the latter two. Understanding the distinct characteristics of these isomers is essential for controlling reaction pathways and optimizing the performance of final products.

Structural Landscape of Perfluoroheptene Isomers

The primary linear isomers of perfluoroheptene are defined by the position of the carbon-carbon double bond. Further isomeric diversity arises from the stereochemistry around the double bond in internal alkenes.

-

Perfluoro-1-heptene (Tetradecafluoro-1-heptene): The terminal alkene in the series.

-

Perfluoro-2-heptene (Tetradecafluoro-2-heptene): Exists as two geometric isomers:

-

(E)-perfluoro-2-heptene (trans)

-

(Z)-perfluoro-2-heptene (cis)

-

-

Perfluoro-3-heptene (Tetradecafluoro-3-heptene): Also exists as two geometric isomers:

-

(E)-perfluoro-3-heptene (trans)

-

(Z)-perfluoro-3-heptene (cis)

-

The presence of bulky, electron-withdrawing perfluoroalkyl groups on either side of the double bond significantly influences the stability and reactivity of these isomers.

Physicochemical Properties: A Comparative Analysis

Table 1: Physicochemical Properties of Perfluoroheptene Isomers

| Property | Perfluoro-1-heptene | Perfluoro-2-heptene (E/Z) | Perfluoro-3-heptene (E/Z) |

| Molecular Formula | C₇F₁₄ | C₇F₁₄ | C₇F₁₄ |

| Molecular Weight | 350.05 g/mol [3] | 350.05 g/mol | 350.05 g/mol |

| Boiling Point | 80 °C (353.15 K)[6] | Expected to be similar to perfluoro-1-heptene, with minor variations between E/Z isomers. | Expected to be similar to perfluoro-1-heptene, with minor variations between E/Z isomers. |

| Density | Estimated at ~1.87 g/cm³[6] | Not reported | Not reported |

| Appearance | Clear, colorless liquid[6] | Expected to be a clear, colorless liquid. | Expected to be a clear, colorless liquid. |

Note: The boiling points of internal perfluoroalkenes are generally close to their terminal counterparts. Differences between E and Z isomers are typically small, though often the more linear trans (E) isomer has a slightly higher boiling point.

Synthesis and Isomerization Protocols

The synthesis of a specific perfluoroheptene isomer often involves two key stages: the initial formation of a perfluoroheptene, typically perfluoro-1-heptene, followed by a controlled isomerization to the desired internal alkene.

Initial Synthesis of Perfluoro-1-heptene

A common laboratory-scale method for the synthesis of terminal perfluoroalkenes is the pyrolysis of the sodium salt of a perfluorocarboxylic acid.[3]

Protocol 4.1: Synthesis of Perfluoro-1-heptene via Pyrolysis

-

Preparation: In a dry flask equipped for distillation, thoroughly mix sodium perfluorooctanoate with an equal mass of a high-boiling, inert heat transfer medium (e.g., mineral oil).

-